11-(furan-2-yl)-10-(thiophen-2-ylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE is a complex organic compound characterized by the presence of furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene derivatives, followed by their integration into the dibenzo[b,e][1,4]diazepin-1-one framework. Common reagents used include acyl chlorides, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized for yield and efficiency, often incorporating advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE undergoes various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by appropriate catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-(2-FURYL)-3-(2-THIENYL)-2-PROPEN-1-ONE: Shares similar heterocyclic structures but differs in its overall framework and properties.
2-thienyl group derivatives: Compounds containing the 2-thienyl group exhibit similar chemical behaviors but vary in their applications and effects.
Uniqueness
11-(2-FURYL)-10-[2-(2-THIENYL)ACETYL]-2,3,4,5,10,11-HEXAHYDRO-1H-DIBENZO[B,E][1,4]DIAZEPIN-1-ONE stands out due to its unique combination of furan and thiophene rings within the dibenzo[b,e][1,4]diazepin-1-one framework, offering distinct chemical and biological properties.
Properties
Molecular Formula |
C23H20N2O3S |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
6-(furan-2-yl)-5-(2-thiophen-2-ylacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C23H20N2O3S/c26-19-10-3-8-17-22(19)23(20-11-4-12-28-20)25(18-9-2-1-7-16(18)24-17)21(27)14-15-6-5-13-29-15/h1-2,4-7,9,11-13,23-24H,3,8,10,14H2 |
InChI Key |
DYRXXLNDGPKCRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)CC4=CC=CS4)C5=CC=CO5)C(=O)C1 |
Origin of Product |
United States |
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